molecular formula C11H8BrNO2 B1435762 Methyl 3-bromoquinoline-5-carboxylate CAS No. 1942057-53-5

Methyl 3-bromoquinoline-5-carboxylate

Cat. No.: B1435762
CAS No.: 1942057-53-5
M. Wt: 266.09 g/mol
InChI Key: JZEYLYGVYHZWHI-UHFFFAOYSA-N
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Description

Methyl 3-bromoquinoline-5-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a bromine atom at the 3-position and a carboxylate group at the 5-position on the quinoline ring, making it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromoquinoline-5-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method is the bromination of 3-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromoquinoline is then subjected to esterification with methanol and a suitable acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to enhance the yield and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromoquinoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromoquinoline-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: It is used in the development of fluorescent probes and bioactive molecules for studying biological processes.

    Medicine: The compound is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents, including anticancer and antimicrobial drugs.

    Industry: It is utilized in the production of dyes, pigments, and agrochemicals .

Mechanism of Action

The mechanism of action of methyl 3-bromoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles. Additionally, its quinoline ring structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromoquinoline-5-carboxylate is unique due to the presence of both the bromine atom and the carboxylate group, which enhance its reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

methyl 3-bromoquinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)8-3-2-4-10-9(8)5-7(12)6-13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEYLYGVYHZWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=C(C=NC2=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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